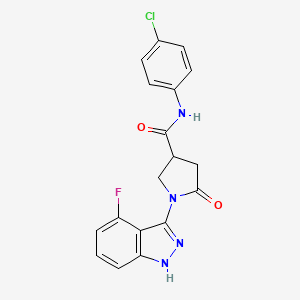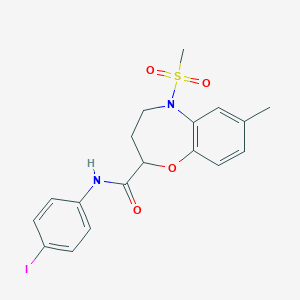![molecular formula C19H16ClNO3 B11231060 1-(1,3-benzodioxol-5-yl)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B11231060.png)
1-(1,3-benzodioxol-5-yl)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}methanamine is a complex organic compound characterized by the presence of a benzodioxole ring, a chlorophenyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of the chlorophenyl group and the furan ring. The final step involves the formation of the methanamine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-benzodioxol-5-yl)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-yl)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)thio-1-propanone
- 3-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)acrylonitrile
- 2-(1,3-benzodioxol-5-yl)ethanamine
Uniqueness
1-(1,3-benzodioxol-5-yl)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H16ClNO3 |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-[[5-(2-chlorophenyl)furan-2-yl]methyl]methanamine |
InChI |
InChI=1S/C19H16ClNO3/c20-16-4-2-1-3-15(16)17-8-6-14(24-17)11-21-10-13-5-7-18-19(9-13)23-12-22-18/h1-9,21H,10-12H2 |
Clave InChI |
WQJYYSQSQGBYFR-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(O3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230982.png)
![3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether](/img/structure/B11230984.png)


![Methyl 3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11231015.png)
![3-hydroxy-N'-[(1E)-1-thien-2-ylethylidene]-2-naphthohydrazide](/img/structure/B11231017.png)
![7-(3-Bromo-4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11231027.png)
![7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11231033.png)

![5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11231037.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B11231045.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231046.png)
![6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one](/img/structure/B11231052.png)

